[2-(Trifluoromethyl)oxetan-2-yl]methanamine
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Overview
Description
[2-(Trifluoromethyl)oxetan-2-yl]methanamine: is a chemical compound with the molecular formula C5H8F3NO and a molecular weight of 155.12 g/mol It features a four-membered oxetane ring substituted with a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the intramolecular cyclization of suitable precursors, such as epoxides or halohydrins, under specific conditions . For example, the Paternò–Büchi reaction , a photochemical [2+2] cycloaddition, can be used to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve scalable cyclization reactions and efficient purification techniques to ensure high yield and purity. The use of automated flow reactors and continuous processing can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: [2-(Trifluoromethyl)oxetan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or can be used.
Substitution: Nucleophiles like amines , alcohols , and thiols can react with the oxetane ring under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of ring-opened or ring-expanded products.
Scientific Research Applications
Chemistry: In chemistry, [2-(Trifluoromethyl)oxetan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and amine groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as fluorinated polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)oxetan-2-yl]methanamine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can influence the lipophilicity and electronic properties of the compound, affecting its binding affinity to target proteins. The amine group can participate in hydrogen bonding and electrostatic interactions , further modulating the compound’s activity .
Comparison with Similar Compounds
- [2-(Trifluoromethyl)oxetan-2-yl]methanol
- [2-(Trifluoromethyl)oxetan-2-yl]acetic acid
- [2-(Trifluoromethyl)oxetan-2-yl]methylamine
Comparison: Compared to these similar compounds, [2-(Trifluoromethyl)oxetan-2-yl]methanamine is unique due to the presence of both the trifluoromethyl and amine groups. This combination imparts distinct chemical reactivity and biological activity , making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H8F3NO |
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Molecular Weight |
155.12 g/mol |
IUPAC Name |
[2-(trifluoromethyl)oxetan-2-yl]methanamine |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4(3-9)1-2-10-4/h1-3,9H2 |
InChI Key |
CEDGUKYOBDWHOW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1(CN)C(F)(F)F |
Origin of Product |
United States |
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